1-{2-[4-(Diphenylmethyl)piperazin-1-yl]-5-nitrophenyl}-3,4-dihydroisoquinoline
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Overview
Description
1-{2-[4-(Diphenylmethyl)piperazin-1-yl]-5-nitrophenyl}-3,4-dihydroisoquinoline is a complex organic compound that features a piperazine ring, a nitrophenyl group, and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(Diphenylmethyl)piperazin-1-yl]-5-nitrophenyl}-3,4-dihydroisoquinoline typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Piperazine Ring: This can be achieved by reacting diphenylmethyl chloride with piperazine under basic conditions.
Nitration of the Phenyl Ring:
Formation of the Isoquinoline Moiety: This step involves cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) or other cyclizing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(Diphenylmethyl)piperazin-1-yl]-5-nitrophenyl}-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Cyclization: Phosphorus oxychloride (POCl3) or other cyclizing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Pharmacology: The compound’s interactions with various biological targets can be studied to understand its mechanism of action.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-{2-[4-(Diphenylmethyl)piperazin-1-yl]-5-nitrophenyl}-3,4-dihydroisoquinoline involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Contains a piperazine ring and is used as an antihistamine.
Levocetirizine: A similar compound with a slightly different structure, also used as an antihistamine.
Diphenhydramine: Another compound with a piperazine ring, used as an antihistamine and sedative.
Uniqueness
1-{2-[4-(Diphenylmethyl)piperazin-1-yl]-5-nitrophenyl}-3,4-dihydroisoquinoline is unique due to its combination of a nitrophenyl group and a dihydroisoquinoline moiety, which are not commonly found together in other compounds. This unique structure may confer distinct biological activities and pharmacological properties.
Properties
Molecular Formula |
C32H30N4O2 |
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Molecular Weight |
502.6 g/mol |
IUPAC Name |
1-[2-(4-benzhydrylpiperazin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C32H30N4O2/c37-36(38)27-15-16-30(29(23-27)31-28-14-8-7-9-24(28)17-18-33-31)34-19-21-35(22-20-34)32(25-10-3-1-4-11-25)26-12-5-2-6-13-26/h1-16,23,32H,17-22H2 |
InChI Key |
YNAZVDUACMURGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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